molecular formula C22H26N4O2S B2870406 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 868256-56-8

2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2870406
CAS No.: 868256-56-8
M. Wt: 410.54
InChI Key: CATAKLIHJSLCLK-UHFFFAOYSA-N
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Description

The compound 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide (molecular formula: C₂₂H₂₆N₄O₂S, molecular weight: 418.53 g/mol) is a 1,2,4-triazole derivative featuring a sulfanyl acetamide moiety. Key structural attributes include:

  • A 4-butyl group and 5-phenyl group on the triazole core.
  • A 2-methoxy-5-methylphenyl substituent on the acetamide nitrogen.
  • A thioether linkage between the triazole and acetamide groups .

Its design aligns with known triazole-based modulators of insect olfactory receptors (e.g., Orco agonists/antagonists) and anti-inflammatory agents .

Properties

IUPAC Name

2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-4-5-13-26-21(17-9-7-6-8-10-17)24-25-22(26)29-15-20(27)23-18-14-16(2)11-12-19(18)28-3/h6-12,14H,4-5,13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAKLIHJSLCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkyl or aryl nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols or disulfides.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be explored. Triazole derivatives are often used in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.

Industry

In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The triazole ring is known to form strong interactions with metal ions and proteins, which could be crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name (CID or Designation) Molecular Formula Triazole Substituents Acetamide Substituent Biological Activity References
Target Compound C₂₂H₂₆N₄O₂S 4-butyl, 5-phenyl 2-methoxy-5-methylphenyl Not specified
VUAA1 C₁₉H₂₀N₄OS 4-ethyl, 5-(3-pyridinyl) 4-ethylphenyl Orco activator (broad-spectrum)
OLC15 C₂₀H₂₃N₅OS 4-ethyl, 5-(2-pyridinyl) 4-butylphenyl Orco antagonist
Compound 7h () C₁₈H₁₆ClN₅O₂S 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) N/A Synthetic intermediate
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide C₁₈H₁₉N₅O₂S 4-amino, 5-phenyl 2-methoxy-5-methylphenyl Not specified
Compound 15 () C₂₃H₂₅N₅O₄S 4-ethyl, 5-([4-(acetylamino)phenoxy]methyl) 2-methyl-5-nitrophenyl Synthetic (m.p. 207–208°C)

Key Structural Differences and Implications

Replacement of pyridinyl (VUAA1, OLC15) with phenyl (target) eliminates hydrogen-bonding capacity, likely altering receptor-binding specificity .

Acetamide Substituents :

  • The 2-methoxy-5-methylphenyl group in the target compound is structurally distinct from the 4-ethylphenyl (VUAA1) and 4-butylphenyl (OLC15). This substitution may influence steric hindrance and electronic effects, impacting target affinity .

Biological Activity Trends: VUAA1 and OLC15 demonstrate the importance of pyridinyl groups in modulating Orco activity (agonist vs. antagonist). The absence of heteroaromatic rings in the target compound suggests divergent pharmacological targets .

Biological Activity

The compound 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a triazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4OSC_{20}H_{24}N_4OS with a molecular weight of approximately 372.50 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising antibacterial activity. For instance, studies have shown that modifications in the triazole ring can lead to enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study: Apoptosis Induction
A study involving the evaluation of various derivatives showed that the presence of the triazole ring significantly contributes to the anticancer activity. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly dependent on their structural features. Modifications at specific positions on the triazole ring or substituents on the aromatic rings can significantly influence their potency and selectivity.

Key Findings in SAR:

  • Triazole Substituents: Electron-donating groups enhance activity by stabilizing the active conformation.
  • Sulfanyl Group: The presence of a sulfanyl group increases lipophilicity and may improve membrane permeability.
  • Aromatic Substituents: Variations in the aromatic moieties can lead to differential interactions with biological targets.

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